Technical Guide: Synthesis of 3,6-Dichloro-1,2,4,5-tetrazine from 3,6-Dihydrazino-1,2,4,5-tetrazine
Technical Guide: Synthesis of 3,6-Dichloro-1,2,4,5-tetrazine from 3,6-Dihydrazino-1,2,4,5-tetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloro-1,2,4,5-tetrazine (DCT) is a highly reactive and versatile heterocyclic compound. Its electron-deficient tetrazine core, further activated by two chloro substituents, makes it an exceptional building block in various chemical transformations. DCT is a key precursor in the synthesis of advanced materials, including high-energy density materials (HEDMs), and serves as a critical component in bioorthogonal chemistry for applications like peptide stapling and molecular imaging.[1][2] A well-established and efficient method for synthesizing DCT is the direct oxidation and chlorination of 3,6-dihydrazino-1,2,4,5-tetrazine (DHT).[3][4] This guide provides an in-depth overview of this synthetic transformation, including detailed experimental protocols, quantitative data, and a visual workflow.
Reaction Overview
The synthesis involves the conversion of the hydrazino groups of 3,6-dihydrazino-1,2,4,5-tetrazine (DHT) to chloro groups. This is typically achieved through an oxidative chlorination reaction. A common and effective reagent for this transformation is trichloroisocyanuric acid (TCCA) in an acetonitrile (B52724) solvent.[3][5] The reaction proceeds readily under mild conditions, providing the target 3,6-dichloro-1,2,4,5-tetrazine in good purity after straightforward purification.
Chemical Equation:
C₂H₆N₈ (DHT) + Oxidizing/Chlorinating Agent → C₂Cl₂N₄ (DCT)
Quantitative Data Summary
The following tables summarize the key physicochemical properties of the reactant and product involved in this synthesis.
Table 1: Physicochemical Properties of 3,6-Dihydrazino-1,2,4,5-tetrazine (Reactant)
| Property | Value | Reference(s) |
| IUPAC Name | (6-hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine | [6][7] |
| CAS Number | 5940-53-4 | [6][7] |
| Molecular Formula | C₂H₆N₈ | [6][7] |
| Molecular Weight | 142.12 g/mol | [6][7] |
| Density | 1.73 g/cm³ | [6] |
Table 2: Physicochemical Properties of 3,6-Dichloro-1,2,4,5-tetrazine (Product)
| Property | Value | Reference(s) |
| IUPAC Name | 3,6-dichloro-1,2,4,5-tetrazine | [8] |
| CAS Number | 106131-61-7 | [5][8] |
| Molecular Formula | C₂Cl₂N₄ | [5][8] |
| Molecular Weight | 150.95 g/mol | [5][8] |
| Appearance | Orange solid / Light yellow to brown powder | [2][5] |
| Melting Point | 146-151 °C | [2] |
| Purity (Assay) | 96% - >97% | [2] |
Experimental Protocol
This protocol details the synthesis of 3,6-dichloro-1,2,4,5-tetrazine using trichloroisocyanuric acid as the oxidizing and chlorinating agent.[5]
Materials:
-
3,6-dihydrazino-1,2,4,5-tetrazine (DHT) (12.5 g, 0.09 mol)
-
Trichloroisocyanuric acid (TCCA) (40.8 g, 0.18 mol)
-
Acetonitrile (anhydrous)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 12.5 g (0.09 mol) of 3,6-dihydrazino-1,2,4,5-tetrazine in 350 mL of anhydrous acetonitrile.[5]
-
Cooling: Cool the resulting solution to 0 °C using an ice bath.[5]
-
Reagent Addition: Separately, prepare a solution of 40.8 g (0.18 mol) of trichloroisocyanuric acid in acetonitrile. Add this solution dropwise to the cooled DHT solution with continuous stirring.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 20 minutes.[5]
-
Work-up: Upon completion, filter the reaction mixture to remove any solid byproducts.[5]
-
Solvent Removal: Concentrate the filtrate by removing the acetonitrile under reduced pressure using a rotary evaporator.[5]
-
Purification: Purify the resulting crude product by passing it quickly through a silica gel column to yield 3,6-dichloro-1,2,4,5-tetrazine as an orange solid.[5]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 3,6-dichloro-1,2,4,5-tetrazine.
Caption: Figure 1: Experimental Workflow for DCT Synthesis.
Safety and Handling
-
3,6-Dichloro-1,2,4,5-tetrazine: This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[8]
-
Trichloroisocyanuric acid: TCCA is a strong oxidizing agent.
-
Acetonitrile: This solvent is flammable and toxic.
All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
Conclusion
The synthesis of 3,6-dichloro-1,2,4,5-tetrazine from 3,6-dihydrazino-1,2,4,5-tetrazine via oxidative chlorination is a reliable and efficient method for accessing this valuable chemical intermediate. The protocol described, utilizing trichloroisocyanuric acid, offers a practical approach for laboratory-scale production. The resulting high-purity DCT can be employed in a wide array of applications, from the development of novel energetic materials to the synthesis of sophisticated probes for biomedical research.
References
- 1. 3,6-Dichloro-1,2,4,5-tetrazine | 106131-61-7 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. 3,6-Dichloro-1,2,4,5-tetrazine | 106131-61-7 | Benchchem [benchchem.com]
- 5. 3,6-Dichloro-1,2,4,5-tetrazine synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 3,6-Di(hydrazino)-1,2,4,5-tetrazine | C2H6N8 | CID 11982751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,6-Dichloro-1,2,4,5-tetrazine | C2Cl2N4 | CID 13673377 - PubChem [pubchem.ncbi.nlm.nih.gov]
